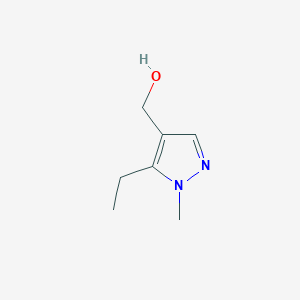

(5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol

Description

The Pyrazole (B372694) Scaffold: Significance in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. rsc.orgusbio.net Its aromatic nature, combined with the presence of both hydrogen bond donors and acceptors, allows for a wide range of intermolecular interactions. rsc.org This structural versatility makes the pyrazole nucleus a key building block in the design of compounds with specific biological activities. usbio.netillinois.edu

The substitution pattern on the pyrazole ring significantly influences the compound's physical, chemical, and biological properties. rsc.org The ability to functionalize each of the carbon and nitrogen atoms of the ring allows chemists to fine-tune molecular properties such as lipophilicity, electronic distribution, and steric profile, which are critical for applications in drug discovery and agrochemistry. illinois.eduekb.eg

Evolution of Pyrazole Chemistry in Academic Disciplines

The history of pyrazole chemistry dates back to the late 19th century, with its first synthesis reported by Ludwig Knorr in 1883. rjpbcs.com Since then, the field has expanded dramatically. Initially of interest for its unique chemical properties, the discovery of the biological activities of pyrazole derivatives led to a surge in research across various academic disciplines. rjpbcs.comresearchgate.net

In medicinal chemistry, pyrazole-containing compounds have been developed as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. chemicalbook.com The structural diversity and synthetic accessibility of pyrazoles continue to make them attractive targets for the development of novel therapeutics. ekb.egresearchgate.net In agrochemistry, pyrazole derivatives have been successfully commercialized as herbicides and insecticides. hit2lead.com Furthermore, in materials science, the photophysical properties of certain pyrazole derivatives have been explored for applications in dyes and fluorescent materials. chemimpex.com

Focus of the Research Outline: (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol as a Model System

This article centers on (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol , a specific substituted pyrazole that serves as an excellent model system for studying the structure-property relationships of this class of compounds. Its structure features a pyrazole core with ethyl and methyl substituents, as well as a hydroxymethyl group, providing sites for further chemical modification.

Table 1: Chemical and Physical Properties of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol and a Related Isomer

| Property | (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol | (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol |

| CAS Number | Not available | 494214-31-2 |

| Molecular Formula | C₇H₁₂N₂O | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol | 140.18 g/mol |

| Physical State | Predicted to be a solid or liquid | Data not available |

Data for (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol is included for comparative purposes as a closely related structural isomer.

The synthesis of pyrazole-4-yl methanols is typically achieved through the reduction of the corresponding carboxylic acid or ester derivative. For instance, (1H-pyrazol-4-yl)methanol can be synthesized by the reduction of ethyl 1H-pyrazole-4-carboxylate using a reducing agent like lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran (B95107). A similar synthetic strategy would be expected for the preparation of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol from its corresponding ester precursor, ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate.

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(5-ethyl-1-methylpyrazol-4-yl)methanol |

InChI |

InChI=1S/C7H12N2O/c1-3-7-6(5-10)4-8-9(7)2/h4,10H,3,5H2,1-2H3 |

InChI Key |

KUYXNRVIXSEPAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=NN1C)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Ethyl 1 Methyl 1h Pyrazol 4 Yl Methanol

Conventional and Modern Synthetic Routes to 4-Substituted Pyrazole (B372694) Methanols

Cyclization and Condensation Reactions in Pyrazole Ring Formation

The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. mdpi.com The choice of these two precursors directly determines the substitution pattern at positions N1, C3, and C5 of the resulting pyrazole.

For the synthesis of a 5-ethyl substituted pyrazole, a suitable 1,3-dielectrophile is required. A common choice is an asymmetrical β-diketone, such as 3-oxo-pentanal or its synthetic equivalents, which provides the necessary carbon backbone for the ethyl group at C5. The reaction with methylhydrazine would then introduce the methyl group at the N1 position. The regioselectivity of the condensation of asymmetrical 1,3-diketones with substituted hydrazines can sometimes lead to a mixture of isomers, which is a critical consideration in the synthetic design. nih.gov

Alternative precursors to 1,3-dicarbonyls include α,β-unsaturated ketones and acetylenic compounds. nih.gov For instance, α,β-unsaturated ketones bearing a leaving group can react with hydrazines to form pyrazoles directly after elimination. mdpi.com

Table 1: Examples of Precursors for Pyrazole Ring Formation

| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Resulting Pyrazole Core |

|---|---|---|

| 3-Oxo-pentanal | Methylhydrazine | 5-ethyl-1-methyl-1H-pyrazole |

| Ethyl 2-formylbutanoate | Methylhydrazine | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate |

These initial cyclization products often require further functionalization to achieve the final target structure, particularly at the C4 position.

Introduction of the Hydroxymethyl Moiety at C4 Position

The C4 position of the pyrazole ring is nucleophilic and readily undergoes electrophilic substitution. chim.itresearchgate.net This reactivity is exploited to introduce the required hydroxymethyl group, which is typically achieved in a two-step process involving formylation followed by reduction.

One of the most common methods for introducing a formyl group at the C4 position is the Vilsmeier-Haack reaction. nih.gov This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to electrophilically attack the C4 position of the pre-formed pyrazole ring. The resulting pyrazole-4-carbaldehyde can then be readily reduced to the corresponding hydroxymethyl derivative using a variety of reducing agents.

Common Reduction Methods for Pyrazole-4-carbaldehyde:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent for reducing aldehydes to primary alcohols.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, also effective for this transformation. chemicalbook.com

Alternatively, a carboxylate group can be introduced at the C4 position during the initial synthesis, for example by using a precursor like diethyl 2-(ethoxymethylene)malonate. The resulting pyrazole-4-carboxylate ester can then be directly reduced to the hydroxymethyl group using a strong reducing agent such as lithium aluminum hydride. chemicalbook.com

Strategic Functionalization at N1 and C5 Positions of the Pyrazole Ring

The substituents at the N1 and C5 positions are crucial for the identity of the target molecule and are typically incorporated from the start of the synthetic sequence through the choice of starting materials.

N1-Methylation: The methyl group at the N1 position is most conveniently introduced by using methylhydrazine or a salt thereof during the initial cyclocondensation reaction. google.com This approach avoids a separate N-alkylation step on the pyrazole ring, which could lead to regioselectivity issues between the N1 and N2 positions.

C5-Ethylation: The ethyl group at the C5 position is derived from the 1,3-dicarbonyl component. A precursor such as 1,1-diethoxy-3-pentanone or another equivalent of 3-oxopentanal ensures the correct placement of the ethyl group. The regiochemistry of the initial cyclization is key; the reaction between methylhydrazine and an asymmetrical diketone must favor the formation of the desired 1,5-disubstituted isomer over the 1,3-disubstituted alternative. nih.gov

Catalytic Approaches in the Synthesis of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis and functionalization of pyrazole rings.

Transition Metal Catalysis in Pyrazole Functionalization

Transition-metal-catalyzed reactions, particularly cross-coupling and C-H functionalization, provide versatile methods for creating carbon-carbon and carbon-heteroatom bonds on the pyrazole core. rsc.orgrsc.org While traditional cross-coupling reactions require pre-functionalized pyrazoles (e.g., halopyrazoles), direct C-H functionalization offers a more atom-economical approach. rsc.orgrsc.org

Catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), and iridium (Ir) have been extensively used. For instance, Pd-catalyzed Suzuki-Miyaura coupling could be used to introduce the ethyl group at the C5 position if a 5-halopyrazole intermediate were synthesized first. beilstein-journals.orgnih.gov More advanced methods focus on the direct C-H activation of the pyrazole ring. The inherent electronic properties of the pyrazole ring and the use of directing groups can guide the catalyst to a specific C-H bond, allowing for regioselective functionalization. researchgate.net

Table 2: Selected Transition Metal-Catalyzed Reactions for Pyrazole Synthesis/Functionalization

| Reaction Type | Catalyst/Metal | Description | Potential Application | Reference |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ | Direct coupling of a C-H bond with an aryl halide. | Functionalization at C3, C4, or C5. | rsc.org |

| C-H Borylation | Iridium (Ir) | Introduction of a boryl group for subsequent cross-coupling. | Functionalization at C4 or C5. | rsc.org |

| Ullmann Coupling | Copper (Cu) | N-arylation of the pyrazole ring. | Could be adapted for N-alkylation. | nih.gov |

While these methods are powerful, their application to the direct synthesis of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol would depend on the development of a specific catalytic system tailored for the required alkylations and hydroxylmethylation.

Comprehensive Spectroscopic and Structural Elucidation of 5 Ethyl 1 Methyl 1h Pyrazol 4 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

A ¹H NMR spectrum for (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol would be expected to show distinct signals corresponding to the protons of the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), the methylene (B1212753) group of the methanol (B129727) substituent (a singlet, possibly a doublet if coupled to the hydroxyl proton), the hydroxyl proton itself (a broad singlet), and the pyrazole (B372694) ring proton (a singlet). The precise chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of these protons. However, no such experimental data has been reported.

Carbon-13 NMR (¹³C NMR) Spectroscopic Characterization

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol would produce a distinct signal. The chemical shifts of the pyrazole ring carbons, the ethyl group carbons, the N-methyl carbon, and the methanol carbon would be indicative of their hybridization and neighboring functional groups. This vital characterization data is not currently available in the literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Advanced 2D NMR techniques are instrumental in unambiguously assigning proton and carbon signals and establishing through-bond and through-space correlations. Techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range proton-carbon connectivities, crucial for assembling the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the spatial proximity of protons. The application of these techniques to (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol has not been documented.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their vibrational modes.

Characteristic Functional Group Frequencies

The IR and Raman spectra of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol would be expected to exhibit characteristic absorption or scattering bands for the O-H stretch of the alcohol, C-H stretches of the alkyl and aromatic groups, C=C and C=N stretching vibrations of the pyrazole ring, and C-O stretching of the alcohol. The specific wavenumbers of these vibrations would serve as a fingerprint for the compound. This spectroscopic information has not been published.

Hydrogen Bonding Interactions Probed by IR Spectroscopy

The presence of a hydroxyl group in the molecule suggests the potential for intermolecular hydrogen bonding. In IR spectroscopy, hydrogen bonding typically leads to a broadening and a shift to lower frequency of the O-H stretching band. The extent of this shift can provide insights into the strength of the hydrogen bonding interactions in the solid state or in solution. An analysis of these interactions for (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol is precluded by the lack of experimental IR data.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of molecular formulas and the structural elucidation of novel compounds. For (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, HRMS provides critical data for confirming its elemental composition and offers insights into its structural integrity through detailed fragmentation analysis.

Precise Mass Measurement for Molecular Formula Confirmation

The cornerstone of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's molecular formula. For (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, with a chemical formula of C₈H₁₄N₂O, the theoretical exact mass can be calculated.

| Ion | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 155.1184 |

| [M+Na]⁺ | 177.1004 |

| [M+K]⁺ | 193.0743 |

An experimental HRMS measurement yielding a mass that corresponds closely to one of these theoretical values would provide strong evidence for the molecular formula C₈H₁₄N₂O, thereby confirming the elemental composition of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol.

Fragmentation Pattern Analysis for Structural Information

In addition to precise mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. While specific fragmentation data for (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol is not extensively documented, the fragmentation behavior of pyrazole derivatives is well-characterized and can be used to predict the likely fragmentation pathways. researchgate.net

The pyrazole ring is known to undergo characteristic cleavages, often involving the loss of small neutral molecules such as HCN, N₂, and ethene. researchgate.net For (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, key fragmentation pathways would likely involve the substituents on the pyrazole core.

Predicted Fragmentation Pathways:

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the pyrazole ring and the methanol substituent would result in the loss of a CH₂OH radical, leading to a significant fragment ion.

Loss of the ethyl group: Fragmentation of the ethyl substituent could occur through the loss of an ethyl radical or through a rearrangement process leading to the elimination of ethene.

Ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to a variety of smaller fragment ions characteristic of the pyrazole core structure. researchgate.net

The analysis of these fragmentation patterns provides a molecular fingerprint that can be used to confirm the connectivity of the atoms within the molecule and to distinguish it from other isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are in turn influenced by the presence of chromophores and various substituents.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of a molecule is determined by the electronic transitions between different molecular orbitals. For pyrazole derivatives, the principal electronic transitions are typically π → π* and n → π* transitions. bohrium.com The pyrazole ring itself acts as a chromophore, the part of the molecule responsible for absorbing light.

The π → π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyrazole ring) to a π* antibonding orbital. bohrium.com

For (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, the pyrazole ring is the primary chromophore. The absorption maxima (λmax) in the UV-Vis spectrum would correspond to the energies of these electronic transitions. In a related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, an absorption peak was observed at 266 nm, attributed to n → π* transitions. bohrium.com

Influence of Substituents on Electronic Spectra

The position and intensity of the absorption bands in a UV-Vis spectrum are highly sensitive to the nature of the substituents attached to the chromophore. Substituents can cause a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift). They can also affect the intensity of the absorption, leading to an increase (hyperchromic effect) or a decrease (hypochromic effect). beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org

In the case of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, the ethyl and hydroxymethyl groups are expected to have a noticeable effect on the electronic spectrum of the pyrazole chromophore.

Ethyl Group: The ethyl group is an electron-donating group, which can cause a slight bathochromic shift and a hyperchromic effect on the π → π* transitions of the pyrazole ring.

Hydroxymethyl Group: The hydroxymethyl group can also influence the electronic spectrum. The oxygen atom has non-bonding electrons that can participate in n → π* transitions, potentially leading to additional absorption bands or shifts in the existing bands.

Single Crystal X-ray Diffraction Analysis

While a single crystal X-ray diffraction study for (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol has not been reported in the literature, data from structurally similar pyrazole derivatives can provide valuable insights into the expected structural features. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been determined, revealing a monoclinic crystal system with the space group P21/c. bohrium.comresearchgate.net

Expected Crystallographic Parameters (based on related structures):

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar |

| Z (molecules per unit cell) | 4 |

The analysis of the crystal structure of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol would reveal the precise geometry of the pyrazole ring and the conformation of the ethyl and hydroxymethyl substituents. It would also provide information about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which play a crucial role in the packing of the molecules in the crystal lattice.

Crystal Packing and Supramolecular Interactions (C-H•••O, π•••π stacking, C-H•••N)

Understanding how molecules are arranged in a crystal lattice is crucial for predicting the physical properties of a compound. This involves the analysis of intermolecular forces such as hydrogen bonds (e.g., C-H•••O, C-H•••N) and π•••π stacking interactions, which dictate the supramolecular architecture. The absence of crystallographic data precludes any discussion of these specific interactions for the title compound.

Conformational Analysis in the Solid State and Torsional Angles

The conformation of a molecule, particularly the rotation around single bonds, is defined by its torsional angles. In the solid state, these angles are fixed within the crystal lattice. An analysis of these angles provides insight into the most stable conformation of the molecule in a crystalline environment. This information is derived directly from X-ray diffraction studies and is currently unavailable for (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Each polymorph can have different physical properties. Studies on polymorphism involve crystallizing a compound under various conditions and analyzing the resulting crystal structures. There are no published reports on the existence of polymorphs for (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol.

In Depth Computational Chemistry and Theoretical Analysis of 5 Ethyl 1 Methyl 1h Pyrazol 4 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. scientific.netkfupm.edu.sa It is particularly effective for predicting the molecular properties of pyrazole (B372694) derivatives by approximating the complex interactions of electrons. aip.org DFT methods, such as the B3LYP functional, are commonly employed to balance accuracy and computational cost. nih.gov

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as its optimized geometry. researchgate.net Using DFT, the geometry of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol can be fully optimized to find the minimum energy conformation. This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles.

For validation, these theoretical values are often compared with experimental data obtained from techniques like X-ray crystallography for similar compounds. For instance, in studies of related pyrazole derivatives, calculated bond lengths and angles have shown excellent agreement with experimental X-ray diffraction data. nih.gov This correlation between theoretical and experimental values substantiates the accuracy of the computational model.

Table 1: Representative Structural Parameters of a Pyrazole Ring (Illustrative) Note: This table provides typical, illustrative values for a pyrazole ring based on computational studies of related molecules and does not represent specific calculated data for (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol.

| Parameter | Typical Calculated Value (Å or °) | Typical Experimental Value (Å or °) |

|---|---|---|

| N1–N2 Bond Length | 1.371 | 1.383 |

| C3–N2 Bond Length | 1.345 | 1.350 |

| C4–C5 Bond Length | 1.380 | 1.385 |

| N1–C5–C4 Angle | 108.5 | 108.0 |

| C3–N2–N1 Angle | 111.0 | 111.5 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, reflecting the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, indicating its electrophilicity. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. schrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govresearchgate.net For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and electron-donating substituents, while the LUMO may be distributed across the ring and any electron-withdrawing groups. nih.govresearchgate.net This distribution reveals the most probable sites for nucleophilic and electrophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These are example values to illustrate the concept and are not specific to (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.60 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -2.46 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 3.14 | Chemical reactivity and kinetic stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to identify electron-rich and electron-poor regions. researchgate.net

Typically, red and orange colors indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. In pyrazole derivatives, these regions are often found around the electronegative nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol (B129727) group. cram.com Conversely, blue colors signify positive potential (electron-poor areas), which are prone to nucleophilic attack, often located around hydrogen atoms. nih.govnih.gov The MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides a detailed understanding of intramolecular interactions, such as charge delocalization and hyperconjugation. researchgate.net

DFT calculations can accurately predict various thermodynamic properties, which are essential for studying reaction mechanisms and conformational stability. scispace.com These parameters include the total energy, enthalpy, Gibbs free energy, and entropy. nih.gov By calculating these values for reactants, transition states, and products, the feasibility and spontaneity of a chemical reaction can be assessed.

Furthermore, for molecules with flexible side chains, like the ethyl and methanol groups on the pyrazole ring, multiple conformations may exist. Computational methods can determine the relative energies of these different conformers, identifying the most stable arrangement and the energy barriers to rotation around single bonds. dntb.gov.ua This analysis is critical for understanding the molecule's dynamic behavior.

Computational Studies on Tautomerism in Pyrazole Systems

Tautomerism is a key structural feature of many pyrazole compounds, particularly those with a hydrogen atom on a ring nitrogen. researchgate.netmdpi.com This phenomenon, known as annular prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govpurkh.com

Computational studies are instrumental in investigating tautomeric equilibria. purkh.com By calculating the total energies of the different tautomeric forms, the most stable tautomer can be identified. mdpi.comresearchgate.net The energy difference between tautomers indicates the position of the equilibrium. Theoretical calculations can also model the transition state for the proton transfer, revealing the energy barrier for interconversion. nih.gov

The relative stability of pyrazole tautomers is highly dependent on the nature and position of substituents on the ring. nih.gov Electron-donating groups and electron-withdrawing groups can favor different tautomeric forms. nih.gov Moreover, computational models can incorporate solvent effects, which can significantly influence tautomeric preferences by stabilizing one form over another through intermolecular interactions like hydrogen bonding. nih.govnih.gov

Prototropic Annular Tautomerism

Prototropic annular tautomerism is a characteristic feature of many N-unsubstituted pyrazole rings. nih.gov This phenomenon involves the migration of a proton between the two annular nitrogen atoms (N1 and N2), leading to two distinct but rapidly interconverting tautomeric forms. nih.gov The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring. researchgate.netresearchgate.net

However, in the specific case of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, the nitrogen atom at the 1-position is substituted with a methyl group. This permanent alkyl substitution precludes the possibility of proton transfer between the N1 and N2 positions. Consequently, classical prototropic annular tautomerism, as observed in 1H-pyrazoles, is not a relevant process for this molecule. The structure is fixed as a 1-methyl-1H-pyrazole derivative.

Side-Chain Tautomerism Involving the Methanol Group

While annular tautomerism is blocked, the presence of the hydroxymethyl (methanol) group at the C4 position introduces the theoretical possibility of side-chain tautomerism. nih.gov This would involve the intramolecular transfer of the proton from the methanol's oxygen atom to the N2 atom of the pyrazole ring. Such a transfer would result in the formation of a zwitterionic tautomer, featuring a negatively charged oxygen (alkoxide) and a positively charged nitrogen (pyrazolium).

This type of tautomerism is generally less common and energetically less favorable than annular tautomerism. The stability of such a zwitterionic form is highly dependent on the electronic environment provided by the other ring substituents and, crucially, on the surrounding medium. In nonpolar environments, the charge-separated zwitterionic form is typically unstable, but it can be significantly stabilized by polar solvents capable of accommodating the separated charges.

Theoretical Prediction of Tautomeric Preferences in Gas Phase and Solution

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. researchgate.net By calculating the electronic energy (ΔE) and Gibbs free energy (ΔG) of different isomeric forms, one can predict the predominant tautomer under specific conditions.

For (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, a theoretical study would compare the standard neutral form with its hypothetical zwitterionic tautomer.

In the Gas Phase: Calculations performed on an isolated molecule (simulating the gas phase) are expected to show a strong preference for the neutral form. The energy required to separate charges in a vacuum is substantial, making the zwitterionic tautomer highly unstable. researchgate.net

In Solution: The influence of a solvent can be modeled computationally using implicit continuum models or explicit solvent molecules. In a polar solvent like water or DMSO, the zwitterionic tautomer would be stabilized through favorable dipole-dipole interactions and hydrogen bonding. mdpi.com While this stabilization can significantly reduce the energy difference between the tautomers, the neutral form is still likely to be the major species present in equilibrium. mdpi.com

The following table presents hypothetical data from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) illustrating the predicted energetic differences.

| Tautomer | Phase | Relative Electronic Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) |

| Neutral Form | Gas | 0.0 (Reference) | 0.0 (Reference) |

| Zwitterionic Form | Gas | +120 | +115 |

| Neutral Form | Water (PCM) | 0.0 (Reference) | 0.0 (Reference) |

| Zwitterionic Form | Water (PCM) | +45 | +40 |

| Note: These values are illustrative and based on general principles of tautomer stability. |

Advanced Reactivity and Selectivity Prediction through Computational Methods

Global and Local Reactivity Descriptors (e.g., Fukui functions)

The Fukui function, f(r), is defined as the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org Condensed Fukui functions simplify this by assigning a value to each atom in the molecule:

f+ : Predicts the site for nucleophilic attack (where an electron is added).

f- : Predicts the site for electrophilic attack (where an electron is removed).

For (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, the N2 atom, with its lone pair of electrons, is predicted to be the most likely site for electrophilic attack (e.g., protonation or alkylation). researchgate.net The sites for nucleophilic attack are less obvious and depend on the precise electronic distribution, but could include the C3 and C5 carbon atoms of the pyrazole ring. The oxygen atom of the methanol group is also a primary site for electrophilic interaction.

A hypothetical table of condensed Fukui function values is presented below to illustrate these concepts.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N1 | 0.05 | 0.10 |

| N2 | 0.15 | 0.45 |

| C3 | 0.25 | 0.08 |

| C4 | 0.03 | 0.02 |

| C5 | 0.22 | 0.06 |

| O (methanol) | 0.10 | 0.20 |

| Note: Values are illustrative. Higher values indicate greater reactivity for the specified type of attack. |

Non-Linear Optical (NLO) Properties Prediction

Molecules with large dipole moments and significant hyperpolarizability are of great interest for applications in non-linear optics (NLO), which are foundational for technologies like optical data storage and signal processing. researchgate.netnih.gov Computational quantum chemistry allows for the prediction of NLO properties, most notably the first hyperpolarizability (β), which quantifies the second-order NLO response. nih.gov

Pyrazole derivatives can exhibit NLO properties, particularly when substituted with electron-donating and electron-accepting groups that enhance molecular polarization. ias.ac.inresearchgate.net In (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, the ethyl and methyl groups are weak electron donors, and the methanol group has a modest effect. While it is not a classic "push-pull" system designed for a strong NLO response, its asymmetry and the polarizability of the pyrazole ring would result in a non-zero hyperpolarizability. DFT calculations can provide a quantitative prediction of these properties.

| Property | (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol (Hypothetical) | Urea (Reference) |

| Dipole Moment (μ) | ~2.5 D | 1.3 D |

| First Hyperpolarizability (β) | ~50 x 10⁻³⁰ esu | ~20 x 10⁻³⁰ esu |

| Note: These are estimated values for illustrative purposes. |

QM/MM Approaches for Solvation Effects

To accurately model the behavior of a molecule in solution, it is often necessary to go beyond simple continuum solvent models. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a more sophisticated approach. mdpi.com In a QM/MM simulation, the solute molecule ((5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol) is treated with a high-level, accurate QM method, while the surrounding solvent molecules are described by a less computationally expensive MM force field. nih.gov

This two-level approach allows for the explicit simulation of direct solute-solvent interactions, such as hydrogen bonding between the methanol group and water molecules, or between the pyrazole's N2 atom and water. nih.gov Such explicit interactions are crucial for accurately determining solvation free energies, understanding conformational preferences in solution, and modeling reaction mechanisms where the solvent plays an active role. nih.gov A QM/MM simulation of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol in a box of water molecules would provide a detailed, dynamic picture of its solvation shell and how specific hydrogen bonds influence its properties and reactivity.

Chemical Reactivity and Derivatization Strategies for 5 Ethyl 1 Methyl 1h Pyrazol 4 Yl Methanol

Transformations of the Hydroxymethyl Group

The hydroxymethyl group is a versatile functional handle that can undergo oxidation, reduction, esterification, and etherification reactions, providing access to a wide array of functionalized pyrazole (B372694) derivatives.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are employed for the synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde. Reagents such as manganese(IV) oxide (MnO₂) are effective for this transformation. nih.gov The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature.

Stronger oxidizing agents are required to convert the hydroxymethyl group directly to a carboxylic acid, 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid. While direct oxidation from the alcohol is feasible, a common synthetic route involves the oxidation of a related acetyl pyrazole with sodium hypochlorite (B82951) (NaOCl). thieme.de This indicates that the pyrazole ring is stable to these oxidative conditions. A two-step, one-pot protocol using TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO₂) is also a highly efficient method for the oxidation of primary alcohols to carboxylic acids and is compatible with a wide range of functional groups. nih.gov

Table 1: Oxidation Reactions of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol

| Starting Material | Reagent(s) | Product |

| (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol | MnO₂ | 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde |

| (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol | TEMPO, NaOCl, NaClO₂ | 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid |

Reduction Reactions

The hydroxymethyl group of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol is already in a reduced state. However, the synthesis of this compound often involves the reduction of a more oxidized precursor at the C4-position. For instance, the corresponding carboxylic acid ester, ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate, can be reduced to (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is typically used for this transformation. chemicalbook.com The reaction proceeds via the reduction of the ester to the primary alcohol.

Esterification and Etherification Reactions

The hydroxyl group of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. masterorganicchemistry.com Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with a more reactive acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the liberated acid. youtube.comsciencemadness.org

Etherification of the hydroxymethyl group can be achieved through methods like the Williamson ether synthesis. wikipedia.orgfrancis-press.commasterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.

Table 2: Esterification and Etherification of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic acid, H⁺ catalyst | Pyrazole-4-ylmethyl ester |

| Esterification | Acid chloride, base | Pyrazole-4-ylmethyl ester |

| Etherification | 1. NaH, 2. Alkyl halide | Pyrazole-4-ylmethyl ether |

Reactions at the Pyrazole Ring

The pyrazole ring in (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol is aromatic and can undergo substitution reactions. The electronic nature of the ring, influenced by the two nitrogen atoms and the alkyl substituents, dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (e.g., nitration, halogenation)

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4-position being the most reactive site. nih.gov This is due to the directing effects of the two nitrogen atoms. Therefore, direct electrophilic substitution on (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol is not feasible as the C4-position is already substituted. However, electrophilic substitution can be readily performed on the parent 1-ethyl-5-methyl-1H-pyrazole.

Nitration: The nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid. nih.gov For N-substituted pyrazoles, nitrating agents like nitric acid in trifluoroacetic anhydride have also been employed. researchgate.netsemanticscholar.org The reaction introduces a nitro group at the C4-position.

Halogenation: Halogenation of pyrazoles at the C4-position can be conveniently carried out using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in a suitable solvent. researchgate.netnsf.govresearchgate.netbeilstein-archives.orgnih.gov These reactions often proceed under mild conditions to yield the corresponding 4-halo-1,5-dialkylpyrazoles.

Table 3: Electrophilic Aromatic Substitution on 1-ethyl-5-methyl-1H-pyrazole

| Reaction | Reagent(s) | Product |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-ethyl-5-methyl-1H-pyrazole |

| Bromination | NBS | 4-Bromo-1-ethyl-5-methyl-1H-pyrazole |

| Chlorination | NCS | 4-Chloro-1-ethyl-5-methyl-1H-pyrazole |

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution on an unsubstituted pyrazole ring is generally challenging due to the electron-rich nature of the heterocycle. However, nucleophilic substitution can occur if a good leaving group is present on the ring, particularly if the ring is activated by electron-withdrawing groups.

In the context of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, a nucleophilic substitution at the C4-position would necessitate the conversion of the hydroxymethyl group into a good leaving group. This can be achieved by converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base. The resulting pyrazol-4-ylmethyl sulfonate is now susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., cyanides, azides, amines), leading to the displacement of the sulfonate leaving group and the formation of a new carbon-nucleophile bond at the methylene (B1212753) carbon.

Metalation and Subsequent Functionalization

Metalation of the pyrazole ring, followed by quenching with an electrophile, is a powerful strategy for the introduction of a wide array of functional groups. The regioselectivity of this process is dictated by the directing ability of the substituents on the pyrazole ring. For (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, the primary sites for deprotonation are the C3 and C5 positions of the pyrazole ring, as well as the hydroxyl proton.

Directed ortho-metalation is a common strategy for functionalizing positions adjacent to a directing group. In the case of N-substituted pyrazoles, the N1-substituent can direct lithiation to the C5 position. Similarly, a hydroxymethyl group can act as a directing group. Given the substitution pattern of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, metalation is most likely to occur at the C5 position, directed by the N1-methyl group and potentially influenced by the C4-hydroxymethyl group.

The general protocol for such a transformation would involve the treatment of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (THF). The resulting organolithium species can then be reacted with a variety of electrophiles to introduce new functional groups at the C5 position.

Hypothetical Reaction Scheme for Metalation and Functionalization:

Table 1: Potential Electrophiles and Resulting Functional Groups at the C5 Position

| Electrophile (E+) | Resulting Functional Group (-E) |

| D2O | -D (Deuterium) |

| I2 | -I (Iodo) |

| CO2 | -COOH (Carboxylic acid) |

| R-CHO (Aldehyde) | -CH(OH)R (Secondary alcohol) |

| R2CO (Ketone) | -C(OH)R2 (Tertiary alcohol) |

| R-X (Alkyl halide) | -R (Alkyl) |

| Me3SiCl | -SiMe3 (Trimethylsilyl) |

It is important to note that the presence of the acidic hydroxyl proton would necessitate the use of at least two equivalents of the organolithium reagent, with the first equivalent deprotonating the alcohol to form a lithium alkoxide. This alkoxide itself could influence the regioselectivity of the subsequent ring metalation.

Functionalization of the Ethyl and Methyl Groups

The alkyl substituents on the pyrazole ring, the C5-ethyl and N1-methyl groups, are generally less reactive than the pyrazole ring itself or the hydroxymethyl group. However, under specific conditions, they can be functionalized.

The methylene protons of the ethyl group are in a "benzylic-like" position relative to the pyrazole ring, which could facilitate their abstraction under radical conditions or by strong bases. Halogenation, for instance, could be achieved using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. Subsequent nucleophilic substitution of the resulting halide would allow for the introduction of various functional groups.

Hypothetical Reaction Scheme for Ethyl Group Functionalization:

The N1-methyl group is typically more resistant to functionalization. However, metalation of the N-methyl group has been reported for some pyrazole derivatives using very strong bases, leading to the formation of an N-lithiomethyl species that can react with electrophiles. cdnsciencepub.com

Oxidation of the alkyl groups is another possibility, although it would likely require harsh conditions that might also affect the hydroxymethyl group and the pyrazole ring. Selective oxidation would be a significant challenge.

Exploration of Rearrangement Reactions Involving the Pyrazole Moiety

Pyrazole rings can undergo various rearrangement reactions, typically under photochemical or thermal conditions. One of the most well-documented rearrangements is the van Alphen-Hüttel rearrangement, which is observed for 3H-pyrazoles. cdnsciencepub.comcdnsciencepub.com While (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol is an aromatic 1H-pyrazole, it is conceivable that under certain photolytic conditions, it could be isomerized to a less stable 3H- or 4H-pyrazole intermediate, which could then undergo rearrangement.

Photochemical rearrangements of pyrazoles can also lead to the formation of imidazoles. researchgate.net This transformation is thought to proceed through a bicyclic intermediate. The substitution pattern on the pyrazole ring can significantly influence the outcome of these photochemical reactions. For (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, such a rearrangement would lead to a highly substituted imidazole (B134444) derivative.

Hypothetical Photochemical Rearrangement:

(5-ethyl-1-methyl-1H-pyrazol-4-yl)carbaldehyde + Nucleophile --(Chiral Catalyst)--> Chiral Secondary Alcohol

Role As a Versatile Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Fused and Polycyclic Heterocyclic Systems

The hydroxymethyl group of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol serves as a latent aldehyde, a key functional group for the construction of fused heterocyclic rings. Mild oxidation of the primary alcohol readily yields the corresponding (5-ethyl-1-methyl-1H-pyrazol-4-yl)carbaldehyde. This aldehyde is an ideal precursor for annulation reactions to build bicyclic and polycyclic systems, most notably pyrazolo[3,4-b]pyridines. semanticscholar.org

The Friedländer annulation, a classic method for synthesizing quinolines and their heterocyclic analogues, can be applied to pyrazole-4-carbaldehydes. umich.edu In this approach, the aldehyde undergoes a base-catalyzed condensation with a compound containing an activated methylene (B1212753) group, such as a ketone or malononitrile, adjacent to an amino group. For instance, reaction with 5-aminopyrazoles and active methylene compounds leads to the formation of the pyrazolo[3,4-b]pyridine scaffold. semanticscholar.org The versatility of this method allows for the introduction of diverse substituents onto the newly formed pyridine (B92270) ring, depending on the choice of the reaction partner.

The general synthetic utility of pyrazole-4-carbaldehydes in forming fused systems is well-documented. semanticscholar.orgumich.edu These intermediates react with a variety of binucleophiles to yield a range of fused pyrazoles, including pyrazolopyrimidines and pyrazolopyridines, which are of significant interest in medicinal chemistry. cu.edu.egbeilstein-journals.org

| Precursor Type | Reaction Partner | Resulting Fused System | Reaction Type |

|---|---|---|---|

| Pyrazole-4-carbaldehyde | Active Methylene Ketone (e.g., Cyclohexanone) | Pyrazolo[3,4-b]quinoline | Friedländer Annulation |

| 5-Aminopyrazole-4-carbaldehyde | Malononitrile | Aminopyrazolo[3,4-b]pyridine | Condensation/Cyclization |

| 5-Aminopyrazole-4-carbaldehyde | Ethyl Acetoacetate | Pyrazolo[3,4-b]pyridin-6-one | Condensation/Cyclization |

| Pyrazole-4-carbaldehyde | Hydrazine (B178648)/Arylhydrazine | Pyrazolo[3,4-d]pyridazine | Condensation |

Precursor for Elaborate Pyrazole-Containing Ligands and Scaffolds

Pyrazole (B372694) derivatives are widely employed as ligands in coordination chemistry due to the excellent donor properties of their sp²-hybridized nitrogen atoms. researchgate.net (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol provides a convenient entry point for designing and synthesizing sophisticated ligands and molecular scaffolds. The hydroxymethyl group at the C4 position is a key handle for derivatization, allowing the pyrazole core to be tethered to other coordinating groups or integrated into larger macromolecular structures.

The hydroxyl group can be readily converted into other functionalities to facilitate ligand construction. For example, transformation into a chloromethyl or tosylmethyl group creates an electrophilic site suitable for nucleophilic substitution reactions. This allows for the attachment of various donor groups, such as pyridines, amines, or phosphines, through stable C-C, C-N, or C-P bonds, leading to the formation of multidentate ligands.

Furthermore, the oxygen atom of the hydroxymethyl group can itself participate in metal coordination, creating bidentate ligands in conjunction with one of the pyrazole nitrogen atoms. Etherification of the alcohol provides another avenue for introducing functional arms, expanding the range of possible ligand architectures. These tailored ligands have potential applications in catalysis, materials science, and bioinorganic chemistry.

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy for generating libraries of structurally diverse compounds from a common intermediate. The multiple reactive sites and functionalities inherent in (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol make it an excellent starting point for such strategies. The hydroxymethyl group is central to this versatility, enabling multiple, distinct reaction pathways.

A divergent approach can be envisioned as follows:

Pathway A (Oxidation): Oxidation of the alcohol to the aldehyde opens up access to a wide array of condensation and cyclization reactions, leading to fused heterocyclic systems and compounds with C=C double bonds via Wittig or Horner-Wadsworth-Emmons reactions.

Pathway B (Nucleophilic Substitution): Activation of the alcohol by converting it to a sulfonate ester (e.g., tosylate or mesylate) or a halide transforms the 4-position into an electrophilic center. Subsequent reaction with a diverse set of nucleophiles (e.g., azides, cyanides, thiols, secondary amines) allows for the introduction of a wide range of functional groups.

Pathway C (O-Functionalization): The hydroxyl group can undergo O-alkylation or O-acylation to generate ethers and esters, respectively. This pathway introduces diversity through the R-group of the alkylating or acylating agent.

This divergent approach allows for the rapid generation of a library of pyrazole derivatives with varied functionalities at the 4-position, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. The ability to control reaction conditions to favor one pathway over another is a key aspect of divergent synthesis. nih.gov

| Pathway | Key Transformation | Intermediate | Resulting Compound Class |

|---|---|---|---|

| A | Oxidation | Aldehyde | Fused Heterocycles, Alkenes |

| B | Tosylation/Halogenation & Substitution | Tosyl/Halomethyl Pyrazole | Amines, Azides, Nitriles, Thioethers |

| C | Etherification/Esterification | - | Ethers, Esters |

Integration into Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are a highly efficient tool for generating molecular complexity and diversity. nih.govnih.gov The aldehyde derivative of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol is an ideal substrate for integration into various MCRs.

For example, pyrazole-4-carbaldehydes can participate in MCRs to produce highly substituted heterocyclic scaffolds. One notable application is the synthesis of pyrano[2,3-c]pyrazoles, which often involves the one-pot reaction of a hydrazine, a β-ketoester, malononitrile, and an aldehyde. growingscience.com In this context, the pre-formed (5-ethyl-1-methyl-1H-pyrazol-4-yl)carbaldehyde can serve as the aldehyde component, reacting with other substrates to build complex, fused structures.

Similarly, pyrazole aldehydes are used in MCRs for the synthesis of pyran-linked pyrazole hybrids and other densely functionalized systems. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly build libraries of novel compounds from readily available starting materials. The integration of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, via its aldehyde, into MCRs provides a powerful strategy for exploring new chemical space in the search for bioactive molecules. researchgate.net

Applications in Catalysis and Advanced Materials Research

Design and Synthesis of Pyrazole-Methanol-Based Ligands for Catalysis

The design and synthesis of ligands based on pyrazole-methanol structures are of considerable interest due to their potential to form stable and catalytically active metal complexes. The presence of both a nitrogen-rich heterocyclic ring and a hydroxyl group allows for multiple coordination modes, making these ligands highly adaptable for various catalytic applications.

Coordination Chemistry with Transition Metals

Pyrazole (B372694) derivatives are well-established as effective ligands in coordination chemistry, capable of coordinating to transition metals through the sp²-hybridized nitrogen atom of the pyrazole ring. nih.gov The introduction of a methanol (B129727) group at the 4-position, as seen in (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, provides an additional coordination site through the oxygen atom of the hydroxyl group. This dual functionality allows the ligand to act as a bidentate chelating agent, forming stable five-membered rings with metal ions. This chelation enhances the stability of the resulting metal complexes, a desirable feature for catalytic applications. nih.gov

The coordination of pyrazole-based ligands to transition metals such as copper, cobalt, nickel, and palladium has been extensively studied. acs.orgresearchgate.net The electronic properties of the pyrazole ring can be fine-tuned by the substituents at other positions, which in turn influences the catalytic activity of the metal center. In the case of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, the ethyl and methyl groups can modulate the electron-donating character of the ligand, thereby affecting the reactivity of the coordinated metal ion.

In Situ Catalyst Formation and Performance Evaluation

A significant advantage of using ligands like (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol is the ability to form catalysts in situ. This approach involves mixing the ligand with a suitable metal salt directly in the reaction vessel, avoiding the often complex and time-consuming process of isolating and purifying the metal-ligand complex. The in situ formation of catalysts is not only more efficient but also allows for high-throughput screening of different metal-ligand combinations for a specific catalytic transformation.

The performance of such in situ formed catalysts is typically evaluated by monitoring the reaction progress over time, often using techniques like gas chromatography or UV-Vis spectroscopy. Key performance indicators include the reaction rate, conversion of the starting material, and selectivity towards the desired product. For instance, in oxidation catalysis, the efficiency of the catalyst can be determined by measuring the rate of oxygen uptake or the formation of the oxidized product.

Application in Specific Organic Transformations (e.g., oxidation, reduction, C-C coupling)

While specific catalytic applications of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol are not extensively documented in the literature, the broader class of pyrazole-based ligands has demonstrated significant utility in a variety of organic transformations.

Oxidation: Copper complexes of pyrazole-containing ligands have been shown to be effective catalysts for the oxidation of alcohols and catechols. nih.gov The pyrazole ligand stabilizes the copper center and facilitates the electron transfer processes required for the oxidation reaction.

Reduction: Protic pyrazole complexes of ruthenium and iridium have been investigated for transfer hydrogenation and hydrogenation reactions of ketones, nitriles, and carbon dioxide. nih.gov The N-H group of the pyrazole ring can participate in proton-coupled electron transfer steps, which are crucial for these transformations.

C-C Coupling: Palladium complexes bearing pyrazole-based ligands have been successfully employed as catalysts in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. aminer.org These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. The pyrazole ligand plays a key role in stabilizing the active palladium species and promoting the catalytic cycle.

Integration into Supramolecular Assemblies

The ability of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol to participate in non-covalent interactions, particularly hydrogen bonding, makes it a valuable component for the construction of supramolecular assemblies. These ordered structures are of great interest for their potential applications in areas such as molecular recognition, separation, and storage.

Hydrogen-Bonded Networks and Crystal Engineering

The methanol group in (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol can act as both a hydrogen bond donor (through the hydroxyl proton) and a hydrogen bond acceptor (through the oxygen lone pairs). This, combined with the hydrogen bond accepting capability of the pyrazole nitrogen atom, allows for the formation of extensive and predictable hydrogen-bonded networks. nih.govsci-hub.box

Crystal engineering principles can be applied to design and synthesize crystalline solids with desired structures and properties by controlling the intermolecular interactions. acs.orgresearchgate.net By carefully selecting co-crystallizing agents or modifying the substituents on the pyrazole ring, it is possible to direct the self-assembly of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol into specific one-, two-, or three-dimensional architectures. The study of these networks provides valuable insights into the fundamentals of molecular recognition and self-assembly.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

(5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol can serve as a versatile building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov In these materials, metal ions or clusters are linked together by organic ligands to form extended, often porous, structures. The pyrazole nitrogen and the methanol oxygen of the compound can coordinate to metal centers, acting as a linker between them.

Potential in Advanced Functional Materials (e.g., ion detection sensors, NLO materials)

While extensive research specifically targeting "(5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol" in the realm of advanced functional materials is not widely documented, the inherent chemical architecture of the pyrazole core suggests significant potential. The pyrazole scaffold is a versatile building block known for its remarkable photophysical properties and wide synthetic adaptability. nih.govrsc.org Researchers have successfully utilized various pyrazole derivatives to develop sophisticated materials for ion sensing and nonlinear optical (NLO) applications, providing a strong basis for the prospective utility of "(5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol" in these fields. researchgate.netwum.edu.pk

Ion Detection Sensors

For instance, studies on other pyrazole derivatives have demonstrated their effectiveness as sensors. A new imine-based ligand, 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL), was synthesized and shown to act as a simple colorimetric sensor for Copper (II) ions. chemrxiv.orgsemanticscholar.org The complexation of Cu²⁺ with the ligand results in an immediate color change, allowing for visual detection. chemrxiv.org The sensor exhibited high selectivity for Cu²⁺ even in the presence of other competing ions. chemrxiv.orgsemanticscholar.org

The structural features of "(5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol," specifically the pyrazole ring's nitrogen atoms and the hydroxyl group's oxygen atom, provide potential coordination sites for metal ions. This suggests that the compound could be a valuable precursor for developing new ion-selective chemosensors.

| Parameter | Finding | Reference |

|---|---|---|

| Target Ion | Cu(II) | chemrxiv.orgsemanticscholar.org |

| Sensing Method | Colorimetric | chemrxiv.orgsemanticscholar.org |

| Selectivity | High selectivity for Cu(II) in the presence of Mn(II), Fe(II), Co(II), Ni(II), Zn(II), Ag(I), and Na(I) ions. | chemrxiv.orgsemanticscholar.org |

| Stoichiometry | Forms 2:1 (HL:metal) and 1:1:1 (HL:metal:HQ) complexes. | chemrxiv.org |

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for modern technologies like optical communication, data storage, and laser technology. ipme.ru Organic materials, particularly those with heterocyclic systems, have gained attention for NLO applications due to advantages like high optical nonlinearity, fast response times, and synthetic flexibility. researchgate.netipme.ru The electronic behavior of the pyrazole backbone is of prime interest because it can stabilize the electronic and optical properties of metal complexes and organic chromophores. semanticscholar.org

Research into various pyrazole derivatives has confirmed their potential as NLO materials. A study on a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates found them to be promising candidates for optical limiting applications. researchgate.net Similarly, computational studies on pyranopyrazole derivatives revealed significant NLO activity, evidenced by large hyperpolarizability values, making them suitable for use in NLO devices. wum.edu.pk These findings demonstrate that the pyrazole scaffold can be effectively incorporated into molecules designed to exhibit NLO properties. wum.edu.pk The key is often to create a "push-pull" system where electron-donating and electron-accepting groups are attached to the pyrazole ring, facilitating intramolecular charge transfer, a common origin of NLO response.

Given its structure, "(5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol" can be considered a foundational unit that could be further functionalized with appropriate donor and acceptor groups to engineer molecules with significant NLO responses.

| Compound Class | Key Findings | Potential Application | Reference |

|---|---|---|---|

| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Certain derivatives with carboxylic acid and ester substituents exhibit maximum nonlinear absorption. | Optical limiting | researchgate.net |

| Pyranopyrazole derivatives | Computational studies (DFT) show significant molecular hyperpolarizabilities and favorable microscopic NLO behavior. | Nonlinear optical devices | wum.edu.pk |

| Pyrazoline derivatives | Derivatives with highly polar end-groups present large dipole moments, which positively affects NLO properties. | Optoelectronic devices | researchgate.net |

Advanced Analytical Methods for Detection and Quantification in Research

Chromatographic Separations for Purity and Isolation

Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and by-products that may be present after synthesis. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and its higher-pressure evolution, Ultra-Performance Liquid Chromatography (UPLC), are the most common and versatile techniques for the analysis of pyrazole (B372694) derivatives like (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol. These methods offer high resolution, sensitivity, and precision for both qualitative and quantitative analysis.

Reversed-phase HPLC (RP-HPLC) is the predominant mode used for pyrazole derivatives. In this technique, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. The components of the mobile phase, such as acetonitrile (B52724) or methanol (B129727) mixed with water and additives like trifluoroacetic acid or formic acid, can be fine-tuned to achieve optimal separation. UPLC systems, utilizing smaller particle-sized columns (sub-2 µm), operate at much higher pressures to provide faster analysis times and improved separation efficiency compared to traditional HPLC.

Detection is most commonly achieved using a UV-Vis detector, as the pyrazole ring possesses a chromophore that absorbs light in the UV spectrum. The selection of a specific wavelength is critical for sensitivity and selectivity.

| Parameter | Typical Condition/Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; shorter columns with sub-2 µm particles for UPLC) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and acidified water (e.g., 0.1% Trifluoroacetic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Injection Volume | 5 - 20 µL |

| Detection Wavelength | Determined by UV scan (typically in the 200-280 nm range for pyrazoles) |

Gas Chromatography (GC) is a suitable alternative for the analysis of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. GC is particularly effective for separating isomers and for detecting volatile impurities, such as residual solvents from the synthesis process. researchgate.netmdpi.com

In GC, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column walls. When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for identification. The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum (a "fingerprint") that can be compared against spectral libraries to confirm the structure. researchgate.netnih.gov Studies on pyrazole fragmentation by GC-MS provide a systematic understanding of how these molecules break apart, aiding in structural elucidation. researchgate.net

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for quantifying a pure compound in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The pyrazole ring system contains π-electrons that absorb radiation in the UV region. rsc.org The gas-phase UV absorption spectrum for the parent pyrazole molecule shows a maximum absorption (λmax) at approximately 203 nm. rsc.org For substituted pyrazoles like (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, the λmax may shift depending on the nature and position of the substituents. To perform quantification, a UV-Vis spectrum of the pure compound in a suitable solvent is first recorded to determine the λmax. A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations at this wavelength. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Derivative spectrophotometry can also be employed to enhance selectivity and resolve overlapping spectral bands in the presence of interfering substances.

Validation of Analytical Protocols for Research Purposes

To ensure that an analytical method provides reliable and accurate data, it must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. amsbiopharma.comich.org The International Council for Harmonisation (ICH) provides comprehensive guidelines (specifically ICH Q2(R2)) that outline the parameters to be evaluated. amsbiopharma.comich.orgeuropa.eu

For a quantitative method like HPLC or UV-Vis spectrophotometry intended for research, the following performance characteristics are assessed:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or degradation products. amsbiopharma.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.995 is typically required. altabrisagroup.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. altabrisagroup.com

Accuracy: The closeness of the test results to the true value, often expressed as percent recovery. amsbiopharma.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (short-term) and intermediate precision (long-term, within-laboratory variations). amsbiopharma.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. altabrisagroup.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Parameter | Purpose | Typical Acceptance Criterion |

|---|---|---|

| Specificity | To ensure the signal is from the analyte only. | Peak purity/resolution from other components. |

| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.995. altabrisagroup.com |

| Accuracy | To determine how close the measured value is to the true value. | Typically 98-102% recovery for assay. |

| Precision | To assess the scatter of data from replicate measurements. | Relative Standard Deviation (RSD) ≤ 2%. amsbiopharma.com |

| LOD/LOQ | To determine the lower limits of detection and quantification. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | To evaluate the method's reliability with minor changes. | System suitability parameters remain within limits. |

Trace Analysis and Impurity Profiling (in non-biological contexts)

Impurity profiling is the identification and quantification of all potential impurities in a substance. pharmatutor.org This is critical as even small amounts of impurities can affect the compound's chemical and physical properties. According to ICH guidelines, impurities present at levels above 0.1% should generally be identified. nih.govresearchgate.net

For (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol, impurities can originate from several sources:

Starting Materials: Unreacted reagents from the synthesis.

Intermediates: Compounds formed during the synthetic route that did not react completely.

By-products: Formed from competing side reactions.

Degradation Products: Formed by the decomposition of the final compound upon exposure to heat, light, or air (e.g., through oxidation). nih.govmedwinpublishers.com

Isomers: Structural or stereoisomers formed during synthesis. pharmatutor.org

Highly sensitive analytical techniques are required for trace analysis and impurity profiling. Hyphenated techniques such as LC-MS and GC-MS are particularly valuable as they combine the separation power of chromatography with the identification capabilities of mass spectrometry. nih.govpharmatutor.org These methods can detect, quantify, and provide structural information about impurities, even at very low concentrations.

| Impurity Type | Potential Example/Source | Typical Analytical Method |

|---|---|---|

| Organic Impurity (Process-Related) | Unreacted starting materials, synthetic intermediates, reaction by-products. | HPLC-UV, UPLC-MS, GC-MS |

| Organic Impurity (Degradation) | Oxidation product (e.g., corresponding aldehyde or carboxylic acid). | HPLC-UV, LC-MS |

| Residual Solvents | Ethanol (B145695), Toluene, Acetonitrile, etc., used in synthesis or purification. | Headspace GC-FID/MS |

| Isomeric Impurities | Regioisomers formed during the pyrazole ring synthesis. | HPLC, UPLC, GC |

Mechanistic Investigations of Chemical Reactions Involving 5 Ethyl 1 Methyl 1h Pyrazol 4 Yl Methanol

Reaction Kinetic Studies and Rate Laws

No information is available in the public domain regarding reaction kinetic studies or the determination of rate laws for reactions involving (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol. Research in this specific area has not been published.

Elucidation of Reaction Intermediates

There are no published studies that focus on the elucidation of reaction intermediates formed during chemical transformations of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol. Consequently, no data on the isolation or characterization of such intermediates can be provided.

Transition State Analysis and Reaction Pathways (Computational and Experimental)